Benzyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-1-carboxylate hydrochloride
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Overview
Description
Benzyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-1-carboxylate hydrochloride, also known as BDF, is a chemical compound that has gained significant attention in scientific research for its potential applications in the field of medicinal chemistry. BDF is a spirocyclic compound that contains a diazaspiro ring system, which makes it an interesting target for synthesis and investigation.
Mechanism of Action
The exact mechanism of action of Benzyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-1-carboxylate hydrochloride is still under investigation. However, it is believed that Benzyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-1-carboxylate hydrochloride interacts with biological targets through hydrogen bonding and electrostatic interactions. Benzyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-1-carboxylate hydrochloride has been reported to bind to DNA and inhibit the activity of topoisomerase II, which is an important enzyme involved in DNA replication and transcription. Benzyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-1-carboxylate hydrochloride has also been reported to inhibit the activity of HIV integrase, which is an important enzyme involved in the replication of the virus.
Biochemical and Physiological Effects:
Benzyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-1-carboxylate hydrochloride has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the replication of HIV, and inhibit the growth of bacteria. Benzyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-1-carboxylate hydrochloride has also been reported to exhibit anticonvulsant and analgesic activities in animal models.
Advantages and Limitations for Lab Experiments
Benzyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-1-carboxylate hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been reported to exhibit promising biological activities. However, Benzyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-1-carboxylate hydrochloride has some limitations as well. It is a relatively new compound, and its biological activities and mechanism of action are still under investigation. Benzyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-1-carboxylate hydrochloride is also relatively expensive compared to other compounds that have similar biological activities.
Future Directions
There are several future directions for the investigation of Benzyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-1-carboxylate hydrochloride. One direction is to investigate the structure-activity relationship of Benzyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-1-carboxylate hydrochloride and its derivatives. This will help in the design and synthesis of new compounds with improved biological activities. Another direction is to investigate the pharmacokinetics and pharmacodynamics of Benzyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-1-carboxylate hydrochloride in animal models. This will help in the development of Benzyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-1-carboxylate hydrochloride as a potential drug candidate. Finally, the investigation of the mechanism of action of Benzyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-1-carboxylate hydrochloride will provide insights into its biological activities and potential applications in medicinal chemistry.
Synthesis Methods
The synthesis of Benzyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-1-carboxylate hydrochloride involves the reaction of 3,3-difluoro-1,6-diaminohexane with benzyl chloroformate in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt of Benzyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-1-carboxylate hydrochloride. This method has been reported in the literature and has been optimized for high yields and purity. The purity of Benzyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-1-carboxylate hydrochloride can be confirmed using various analytical techniques such as NMR, IR, and HPLC.
Scientific Research Applications
Benzyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-1-carboxylate hydrochloride has been investigated for its potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Benzyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-1-carboxylate hydrochloride has been reported to exhibit antitumor, antiviral, and antibacterial activities. It has also been investigated for its potential as a chiral auxiliary in asymmetric synthesis. Benzyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-1-carboxylate hydrochloride has been used as a starting material for the synthesis of various derivatives that have shown promising biological activities.
properties
IUPAC Name |
benzyl (4S)-3,3-difluoro-1,8-diazaspiro[3.5]nonane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N2O2.ClH/c16-15(17)11-19(14(15)7-4-8-18-10-14)13(20)21-9-12-5-2-1-3-6-12;/h1-3,5-6,18H,4,7-11H2;1H/t14-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJKBSNWVMNAMI-UQKRIMTDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)C(CN2C(=O)OCC3=CC=CC=C3)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2(CNC1)C(CN2C(=O)OCC3=CC=CC=C3)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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